N,N'-Dimethylsulfonyl Dofetilide
Description
Structure
3D Structure
Properties
CAS No. |
937194-91-7 |
|---|---|
Molecular Formula |
C21H31N3O9S4 |
Molecular Weight |
597.731 |
IUPAC Name |
N-[4-[2-[2-[4-[bis(methylsulfonyl)amino]phenoxy]ethyl-methylamino]ethyl]phenyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C21H31N3O9S4/c1-22(15-14-18-6-8-19(9-7-18)23(34(2,25)26)35(3,27)28)16-17-33-21-12-10-20(11-13-21)24(36(4,29)30)37(5,31)32/h6-13H,14-17H2,1-5H3 |
InChI Key |
WETMONLFOJVEKD-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)CCOC2=CC=C(C=C2)N(S(=O)(=O)C)S(=O)(=O)C |
Synonyms |
N-[4-[2-[[2-[4-[Bis(methylsulfonyl)amino]phenyl]ethyl]methylamino]ethoxy]phenyl]-N-(methylsulfonyl)-methanesulfonamide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N,n Dimethylsulfonyl Dofetilide
Established Synthetic Pathways for N,N'-Dimethylsulfonyl Dofetilide (B1670870)
The primary established pathway for the formation of N,N'-Dimethylsulfonyl Dofetilide is intrinsically linked to the synthesis of Dofetilide itself. It is typically formed as an over-sulfonylation byproduct when 1-(4-aminophenoxy)-2-[N-(4-aminophenethyl)-N-methylamino]ethane is reacted with a sulfonating agent.
The synthesis of Dofetilide, and consequently its N,N'-dimethylsulfonyl derivative, involves the sulfonylation of a key diamine intermediate.
Key Precursors:
1-(4-aminophenoxy)-2-[N-(4-aminophenethyl)-N-methylamino]ethane: This is the direct precursor to Dofetilide and, through over-reaction, to this compound. It possesses two primary aromatic amine groups that are the sites of sulfonylation.
Methanesulfonyl chloride (MsCl): This is a common and highly reactive sulfonating agent used in the synthesis. wikipedia.org Its reactivity allows for the formation of the desired monosulfonamide (Dofetilide) on each aromatic ring, but can also lead to the formation of the disulfonamide.
Base: A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often employed to scavenge the hydrochloric acid byproduct of the reaction between the amine and methanesulfonyl chloride. epo.org
Solvent: An inert organic solvent like N-methylpyrrolidone, N,N-dimethylformamide, or dichloromethane (B109758) is typically used to facilitate the reaction. google.com
Reaction Conditions:
The formation of this compound is favored by conditions that promote the reaction of a second molecule of methanesulfonyl chloride with the newly formed methanesulfonamide (B31651) group of Dofetilide. A US Patent (US10450267B2) notes that the use of methanesulfonyl chloride as the sulfonylation agent in the presence of triethylamine can lead to the production of undesired methanesulfonimides (the N,N'-disulfonylated product). google.com The reaction is typically carried out at low temperatures (e.g., -15 to -5 °C) to control the reactivity of methanesulfonyl chloride. google.com The dropwise addition of the sulfonating agent is also a critical parameter. google.com
The likely reaction sequence leading to the formation of this compound is as follows:
Monosulfonylation: The primary aromatic amine groups of 1-(4-aminophenoxy)-2-[N-(4-aminophenethyl)-N-methylamino]ethane react with methanesulfonyl chloride to form Dofetilide.
Disulfonylation: Under forcing conditions or with an excess of methanesulfonyl chloride, the nitrogen atom of the newly formed methanesulfonamide groups can be further sulfonylated to yield this compound. The methanesulfonamide itself can react with methanesulfonyl chloride to form the bis(methanesulfonyl)amine moiety. nih.gov
| Precursor | Role |
| 1-(4-aminophenoxy)-2-[N-(4-aminophenethyl)-N-methylamino]ethane | Core diamine structure providing the sites for sulfonylation |
| Methanesulfonyl chloride | Sulfonating agent that introduces the methylsulfonyl groups |
| Triethylamine or Pyridine | Base to neutralize HCl byproduct and facilitate the reaction |
| N-methylpyrrolidone, N,N-dimethylformamide, or Dichloromethane | Inert solvent to dissolve reactants and control reaction temperature |
While typically an undesired byproduct, the synthesis of this compound can be optimized for research purposes, primarily for its use as an analytical standard. Optimization would focus on driving the sulfonylation reaction to completion on both nitrogen atoms of the precursor.
Strategies for Optimization:
Stoichiometry of Reagents: Utilizing a significant excess of methanesulfonyl chloride (e.g., >2 equivalents per amine group) would favor the formation of the disulfonylated product.
Reaction Temperature and Time: While the initial reaction is often conducted at low temperatures, a subsequent increase in temperature or prolonged reaction time could provide the necessary energy to overcome the higher activation barrier for the second sulfonylation step.
Choice of Base: A stronger, non-nucleophilic base might be employed to more effectively deprotonate the intermediate methanesulfonamide, making it a better nucleophile for the second sulfonylation.
Catalyst: While not explicitly documented for this specific transformation, the use of a catalyst to promote sulfonylation could be explored.
Alternative Synthetic Routes and Novel Analog Preparation
Given that this compound is an impurity, dedicated alternative synthetic routes are not well-established. However, analogous structures could be prepared for research through modular synthetic approaches.
The synthesis of structural analogs of this compound would likely follow a convergent synthetic strategy, building the core structure before the final sulfonylation steps.
A Plausible Route for Analog Synthesis:
Synthesis of the Ether Linkage: A key disconnection is the ether bond. This can be formed via a Williamson ether synthesis between a protected 4-aminophenol (B1666318) derivative and a suitable electrophile containing the ethylamine (B1201723) portion. For instance, reacting 4-nitrophenol (B140041) with a 2-halo-N-methylethanamine derivative. google.com
Assembly of the Diamine Core: The central tertiary amine can be constructed through reductive amination or nucleophilic substitution reactions.
Final Double Sulfonylation: Once the full carbon skeleton corresponding to the diamine precursor is assembled and the protecting groups are removed, a double sulfonylation reaction using an excess of the desired sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a base would yield the N,N'-disulfonylated analog.
This modular approach would allow for the variation of the aromatic rings, the alkyl chain, and the sulfonyl groups to generate a library of analogs for structure-activity relationship studies.
Dofetilide itself is a chiral molecule due to the presence of a stereocenter if the substitution pattern on the two phenyl rings were different, though in dofetilide they are symmetrically substituted post-synthesis. This compound has the same core structure. While the final compound is achiral due to the symmetry, stereoselective synthesis could be relevant if analogs with different substituents on the two aromatic rings were to be prepared, which would render the molecule chiral.
In such cases, stereoselective methods could be employed during the synthesis of the core structure, for example, through the use of chiral building blocks or asymmetric catalysis for the formation of key C-N or C-O bonds. However, for this compound itself, which is achiral, stereoselective synthesis is not a required consideration.
Characterization of Synthetic Intermediates and the Final Product (Research Methodologies)
The characterization of this compound and its synthetic intermediates relies on a combination of chromatographic and spectroscopic techniques. These methods are crucial for confirming the structure, assessing purity, and quantifying the compound, especially in the context of it being an impurity in Dofetilide preparations.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for the separation and quantification of Dofetilide and its related substances, including this compound. sigmaaldrich.comlongdom.orgnih.gov Methods often utilize reversed-phase columns (e.g., C18) with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The USP monograph for Dofetilide specifies HPLC for the analysis of related substances. sigmaaldrich.com
UPLC-Tandem Mass Spectrometry (UPLC-MS/MS): This powerful technique combines the separation power of UPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying and quantifying trace-level impurities. nih.govresearchgate.net It can provide molecular weight and fragmentation data for structural elucidation. researchgate.net
Spectroscopic Methods:
Mass Spectrometry (MS): Electron ionization (EI-MS) or electrospray ionization (ESI-MS) can confirm the molecular weight of the final product and its intermediates. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental composition. scirp.orgresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the structural elucidation of the final compound and its precursors. scirp.orgasianpubs.orgrsc.orgresearchgate.net The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms in the molecule. For this compound, one would expect to see characteristic signals for the aromatic protons, the protons of the ethyl and methyl groups, and the methyl groups of the sulfonyl moieties.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. scirp.orgresearchgate.netasianpubs.orgresearchgate.net For this compound, characteristic absorption bands for the sulfonyl group (S=O stretching), C-N bonds, C-O ether linkage, and aromatic C-H bonds would be expected.
| Technique | Information Provided |
| HPLC/UPLC | Separation and quantification of the compound and its impurities. Purity assessment. |
| UPLC-MS/MS | Highly sensitive and specific detection, molecular weight determination, and structural information from fragmentation patterns. Ideal for impurity profiling. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the target compound and intermediates. HRMS provides the exact mass and elemental composition. |
| NMR Spectroscopy (¹H, ¹³C) | Provides detailed structural information, including the connectivity of atoms, the chemical environment of protons and carbons, and the overall molecular structure. Essential for unambiguous structure confirmation. |
| IR Spectroscopy | Identifies the presence of key functional groups such as sulfonyl (S=O), ether (C-O), and aromatic rings. |
Preclinical Metabolic Transformations and Chemical Stability Studies
In Vitro Metabolic Pathways Identification
In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic fate of dofetilide (B1670870), the parent compound of N,N'-Dimethylsulfonyl dofetilide. These studies provide foundational knowledge for understanding the potential metabolic pathways of its derivatives.
While the metabolism of dofetilide itself is primarily oxidative, the broader context of drug metabolism often involves Phase II conjugation reactions, such as glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). upol.cznih.govevotec.com These enzymes play a crucial role in the detoxification and elimination of many drugs by attaching glucuronic acid to the drug molecule, thereby increasing its water solubility and facilitating its excretion. nih.govevotec.com Although direct evidence for UGT-mediated metabolism of this compound is not detailed in the provided search results, the presence of potential acceptor functional groups in its structure suggests that this pathway could be a possibility.
In vitro and in vivo preclinical studies in various species, including mice, rats, and dogs, have identified the primary metabolic pathways of dofetilide as N-dealkylation and N-oxidation. nih.govfda.govfda.govnih.gov The major metabolite formed through oxidative metabolism is the N-desmethyl derivative. nih.gov In fact, the in vitro products of oxidative metabolism are consistent with those observed in vivo. nih.gov
Following administration of radiolabeled dofetilide, several metabolites have been detected in the urine of all species studied. nih.gov In humans, while the parent compound is the main component found in plasma, five distinct metabolites have been identified in urine. fda.govfda.gov However, none of these metabolites are present in quantifiable amounts in circulating plasma, with no single metabolite accounting for more than 5% of the plasma radioactivity. nih.gov The two most lipophilic metabolites identified are the N-oxide and N-desmethyl forms of dofetilide. fda.gov Other identified metabolites include a carboxylic acid and a secondary amine, both resulting from N-dealkylation around the basic nitrogen atom. fda.gov
Table 1: In Vitro Metabolic Pathways of Dofetilide
| Metabolic Pathway | Enzyme System | Major Metabolite(s) |
| N-dealkylation | Cytochrome P450 (CYP3A4) | N-desmethyl dofetilide |
| N-oxidation | Cytochrome P450 (CYP3A4) | N-oxide dofetilide |
Table 2: Preclinical Metabolites of Dofetilide Identified in Biological Matrices
| Metabolite | Species | Biological Matrix |
| N-desmethyl dofetilide | Human, Rat, Dog, Mouse | Urine, Liver Microsomes |
| N-oxide dofetilide | Human, Rat, Dog, Mouse | Urine |
| Carboxylic acid metabolite | Human | Urine |
| Secondary amine metabolite | Human | Urine |
Chemical Stability and Degradation Pathways
The stability of a pharmaceutical compound under various conditions is a critical factor in its development.
Information regarding the specific chemical stability of this compound under physiologically relevant in vitro conditions is not extensively detailed in the provided search results. However, product information for dofetilide indicates that it is supplied as a crystalline solid and is stable for at least four years when stored at -20°C. caymanchem.com It is sparingly soluble in aqueous buffers. caymanchem.com For experimental purposes, it is often dissolved in organic solvents like DMSO before being diluted in aqueous buffers, but it is recommended not to store the aqueous solution for more than a day. caymanchem.com This suggests that while stable in solid form, its stability in aqueous solutions at physiological pH might be limited.
There is no specific information available in the provided search results regarding the identification and characterization of degradation products of this compound.
Advanced Analytical Methodologies for Research and Quantification of N,n Dimethylsulfonyl Dofetilide
Spectroscopic Techniques for Elucidating Molecular Interactions and Structure (Beyond Basic Identification)
Spectroscopy is a cornerstone of chemical analysis, and its advanced applications offer profound insights into the structural and interactive properties of N,N'-Dimethylsulfonyl Dofetilide (B1670870).
While basic one-dimensional NMR is used for structural confirmation, advanced multi-dimensional NMR techniques are essential for detailed conformational analysis. The flexibility of a molecule, dictated by the rotation around its chemical bonds, is critical to its interaction with biological targets. For sulfonamides like N,N'-Dimethylsulfonyl Dofetilide, hindered rotation around the Aryl-NSO2 bond can lead to distinct conformational isomers (rotamers). umich.edu
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for this purpose. These 2D NMR experiments detect protons that are close to each other in space, regardless of whether they are bonded. By analyzing the cross-peaks in a NOESY spectrum, researchers can determine the spatial proximity of different parts of the this compound molecule, thereby piecing together its three-dimensional structure and preferred conformation in solution. Such studies have been crucial in understanding the conformational dynamics of various aromatic sulfonamides, revealing how factors like solvent polarity can influence the equilibrium between different conformers. umich.eduresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, enabling the determination of a compound's elemental formula and distinguishing it from other molecules with the same nominal mass. This capability is foundational for mechanistic and metabolic studies. mdpi.commdpi.com
In mechanistic studies, HRMS can identify unknown metabolites or degradation products of this compound. mdpi.com A particularly powerful approach combines HRMS with stable isotope labeling. acs.orgfrontiersin.org In this method, a version of the parent drug is synthesized with heavy isotopes (e.g., ¹³C, ²H, or ¹⁵N). acs.org When a 1:1 mixture of the labeled ("heavy") and unlabeled ("light") compound is administered in an in vitro or in vivo system, any resulting metabolite will appear as a unique "twin-ion" doublet in the mass spectrum, separated by the mass difference of the incorporated isotopes. acs.org This technique allows for the confident and automated detection of all metabolites, even those present at very low levels or with unexpected biotransformations, without prior knowledge of their structures. mdpi.comacs.org For instance, in vitro studies with human liver microsomes have shown that the parent compound, Dofetilide, is metabolized by the CYP3A4 enzyme via N-dealkylation and N-oxidation. fda.gov HRMS with isotopic labeling would be the ideal technique to investigate the corresponding metabolic pathways for this compound.
Optical spectroscopy techniques are vital for studying the direct interaction between a ligand, such as this compound, and its biological target, which for the parent compound Dofetilide is the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current (IKr). ijbpas.comgoogle.com These methods can measure the rates of association (kon) and dissociation (koff) of the ligand-target complex, providing critical information about binding affinity and residence time.
Techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free methods for monitoring molecular interactions in real-time. acs.org In a typical SPR experiment, the target protein is immobilized on a sensor surface. When a solution containing this compound is passed over the surface, binding causes a change in the refractive index at the surface, which is detected as a signal. The shape of the signal curve over time allows for the calculation of kinetic constants. These methods are crucial for characterizing how the compound engages its target and for screening fragment libraries in early drug discovery. acs.orgmdpi.com Furthermore, advanced optical imaging techniques can even quantify these interactions in their native environment on the surface of living cells, linking binding kinetics to cellular responses. mdpi.com
Chromatographic Separations for Purity Assessment and Quantification in Research Samples
Chromatography is the gold standard for separating components of a mixture, making it essential for assessing the purity of research-grade this compound and quantifying it in experimental samples.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating, identifying, and quantifying compounds. scribd.com For assessing the purity of research-grade this compound, a stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed and validated. zenodo.org
Method development involves optimizing several parameters to achieve a good separation between the main compound and any impurities or degradation products. This includes selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and a detector (commonly a UV detector set to a wavelength where the analyte absorbs strongly, such as 231 nm for Dofetilide). zenodo.orgresearchgate.net The method is validated according to established guidelines to ensure it is accurate, precise, linear, and robust. researchgate.net
Below is an interactive data table summarizing typical HPLC conditions that have been developed for the parent compound, Dofetilide, which would serve as a starting point for this compound analysis.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Phenomenex C18 (150x4.6mm, 1.8µm) zenodo.org | C-18 (250 mm × 4.6 mm, 5μ) researchgate.net | Zorbax SB-CN (150x4.6mm, 3.5µm) dergipark.org.tr |
| Mobile Phase | 20mM KH₂PO₄ Buffer (pH 6.8):Acetonitrile:Methanol (50:30:20 v/v/v) zenodo.org | Acetonitrile:Phosphate (B84403) Buffer (pH 7.0) (55:45 v/v) researchgate.net | Ethanol:Water with buffer dergipark.org.tr |
| Flow Rate | 1.0 mL/min zenodo.org | 1.5 mL/min researchgate.net | 0.3 mL/min dergipark.org.tr |
| Detection | UV at 231 nm zenodo.org | UV at 231 nm researchgate.net | UV at 215 nm dergipark.org.tr |
| Retention Time | 2.3 min zenodo.org | Not Specified | Not Specified |
This table is based on data for Dofetilide and represents potential starting conditions for this compound.
Chirality is a key consideration in pharmaceutical research, as enantiomers (non-superimposable mirror images) of a chiral drug can have different pharmacological activities and metabolic fates. The parent compound, Dofetilide, is achiral. mdpi.com The structure of this compound, as inferred from its name, involves the addition of methylsulfonyl groups to the sulfonamide nitrogens of Dofetilide. nih.gov This specific modification does not introduce a chiral center into the molecule.
Therefore, this compound is also an achiral compound, and methods for chiral separation are not applicable for assessing its enantiomeric purity. If a synthetic route or a related analog were to introduce a stereocenter, techniques such as chiral HPLC or Capillary Zone Electrophoresis (CZE) with chiral selectors (e.g., cyclodextrins) would become necessary to separate and quantify the individual enantiomers. google.comnih.gov
Bioanalytical Method Development for Preclinical Research Samples
The development of robust and reliable bioanalytical methods is a critical prerequisite for the evaluation of drug candidates in preclinical research. These methods enable the quantification of the investigational compound in biological samples, providing essential data for pharmacokinetic and toxicokinetic studies. For this compound, a compound of interest in pharmacological research, the establishment of sensitive and accurate analytical methodologies is paramount to understanding its behavior in biological systems.
Extraction and Quantification in Preclinical Biological Matrices
The accurate quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates necessitates efficient extraction techniques to isolate the analyte from interfering endogenous substances. While specific studies on this compound are not extensively documented in publicly available literature, the methodologies developed for its parent compound, Dofetilide, provide a strong foundation and are directly applicable for preclinical research purposes.
A common and effective technique for the extraction of analytes from plasma and urine is protein precipitation. This method is favored for its simplicity, speed, and broad applicability. For instance, a study on the quantification of Dofetilide in mouse plasma and urine utilized a protein precipitation method. nih.gov In this procedure, a small volume of plasma (10 µL) was treated with methanol, followed by the addition of an internal standard (Dofetilide-d4) in acetonitrile to precipitate proteins. nih.gov The resulting supernatant was then diluted and injected into the analysis system. nih.gov A similar approach can be adopted for this compound, leveraging its structural similarities to Dofetilide.
Another established extraction method is liquid-liquid extraction (LLE). In a study quantifying Dofetilide in guinea pig plasma, LLE was employed to isolate the analyte. longdom.org This technique involves the partitioning of the analyte between the aqueous biological matrix and an immiscible organic solvent.
Following extraction, quantification is typically performed using advanced chromatographic techniques coupled with mass spectrometry. Ultra-Performance Liquid Chromatography tandem mass spectrometry (UPLC-MS/MS) is a widely used platform due to its high sensitivity, selectivity, and speed. nih.gov A UPLC-MS/MS method for Dofetilide utilized a C18 analytical column with a gradient elution, allowing for a short run time of 5 minutes. nih.gov Detection was achieved using positive electrospray ionization, monitoring specific precursor and product ion transitions for both the analyte and the internal standard. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or UV detection is another viable option, particularly when MS/MS instrumentation is not available. longdom.org An HPLC method for Dofetilide used a C18 column and a mobile phase consisting of acetonitrile and a phosphate buffer. researchgate.net
The selection of the specific extraction and quantification method will depend on factors such as the biological matrix, the required sensitivity, available instrumentation, and the physicochemical properties of this compound.
Table 1: Example of Extraction and Quantification Parameters for a Dofetilide UPLC-MS/MS Method in Mouse Plasma
| Parameter | Details |
|---|---|
| Biological Matrix | Mouse Plasma |
| Sample Volume | 10 µL |
| Extraction Method | Protein Precipitation |
| Precipitating Agent | Methanol and Acetonitrile |
| Internal Standard | Dofetilide-d4 |
| Analytical Technique | UPLC-MS/MS |
| Column | C18 Analytical Column |
| Detection Mode | Positive Electrospray Ionization |
| Run Time | 5 minutes |
Data derived from a study on Dofetilide quantification. nih.gov
Method Validation for Research Use (e.g., linearity, accuracy, precision for research assays)
For a bioanalytical method to be considered reliable for research use, it must undergo a validation process to demonstrate its performance characteristics. Key validation parameters include linearity, accuracy, precision, and the lower limit of quantification (LLOQ).
Linearity establishes the relationship between the instrument response and the known concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentrations. For a UPLC-MS/MS method for Dofetilide, linearity was demonstrated over a concentration range of 5 to 1000 ng/mL in both mouse plasma and urine, with a correlation coefficient (R²) of ≥ 0.99. nih.gov
Accuracy refers to the closeness of the measured concentration to the true concentration. It is typically expressed as the percentage of the nominal concentration. In the validation of the Dofetilide UPLC-MS/MS method, the intra-day and inter-day accuracy in plasma ranged from 93.0% to 106.0%. nih.gov
Precision measures the degree of scatter or variability in a series of measurements of the same sample. It is usually expressed as the coefficient of variation (%CV). For the same Dofetilide method, the intra-day and inter-day precision in plasma ranged from 3.00% to 7.20%. nih.gov
The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For the UPLC-MS/MS method for Dofetilide, the LLOQ was established at 5 ng/mL in both plasma and urine. nih.gov An HPLC method for Dofetilide reported an LLOQ of 1.7 ng/mL in guinea pig plasma. longdom.org
The validation of a bioanalytical method for this compound would involve similar assessments to ensure that the data generated during preclinical studies is accurate and reproducible.
Table 2: Summary of Method Validation Parameters for a Dofetilide UPLC-MS/MS Assay in Mouse Plasma and Urine
| Parameter | Plasma | Urine |
|---|---|---|
| Linearity Range | 5 - 1000 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL |
| Intra-day Accuracy (%) | 93.0 - 106.0 | 87.0 - 106.0 |
| Inter-day Accuracy (%) | 93.0 - 106.0 | 87.0 - 106.0 |
| Intra-day Precision (%CV) | 3.00 - 7.10 | 3.50 - 9.00 |
| Inter-day Precision (%CV) | 3.80 - 7.20 | 3.70 - 10.0 |
| Recovery (%) | 93.7 | 97.4 |
Data derived from a study on Dofetilide quantification. nih.gov
Future Research Directions and Translational Perspectives for N,n Dimethylsulfonyl Dofetilide Non Clinical
Exploration of Novel Molecular Targets and Mechanistic Hypotheses
The primary mechanism of dofetilide (B1670870) involves the selective blockade of the IKr channel, which is crucial for cardiac repolarization. drugbank.comwikipedia.org A key research avenue for N,N'-Dimethylsulfonyl Dofetilide is to determine its own molecular target profile and affinity.
Future investigations should focus on:
Target Selectivity Profiling: The core hypothesis is that the bulky, electron-withdrawing bis(methylsulfonyl)amino groups on this compound could alter its binding affinity and selectivity for the IKr channel compared to its parent compound, dofetilide. nih.gov Comprehensive in-vitro screening against a panel of cardiac ion channels (e.g., IKs, IK1, sodium channels, and calcium channels) is essential to determine if the compound retains dofetilide's selectivity or if it exhibits a multi-channel blocking profile similar to other antiarrhythmics like dronedarone. nih.gov
Exploring Non-Channel Targets: Research has identified that the disposition of dofetilide in cardiomyocytes is influenced by transporters such as the Multidrug and Toxin Extrusion Protein 1 (MATE1). mdpi.com Future studies on this compound should explore its interaction with MATE1 and other solute carriers. Understanding its transporter-mediated flux could reveal novel mechanisms influencing its cellular concentration and potential effects.
Mechanistic Impact of Structural Changes: The bis(methylsulfonyl)amino group is significantly different from the methanesulfonamido group in dofetilide. nih.govpharmacompass.com Research should test the hypothesis that this modification alters the compound's interaction with the IKr channel pore, potentially affecting channel gating kinetics differently than dofetilide and leading to a distinct electrophysiological signature.
Development of Advanced Preclinical Models for Deeper Mechanistic Insights
Translating non-clinical findings to potential human responses requires robust preclinical models. nih.gov While traditional animal models have been used for dofetilide, advancing the study of this compound would benefit from cutting-edge systems. nih.gov
Key areas for development include:
Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells provide a human-relevant platform to assess the electrophysiological effects of this compound. They can be used to study its impact on action potential duration, repolarization stability, and pro-arrhythmic potential in a controlled, high-throughput manner, overcoming some limitations of animal models.
Computational Modeling and Simulation: Integrating experimental data into in-silico models of cardiac cells and tissues can provide deeper mechanistic insights. PK/PD modeling, similar to that used for dofetilide, can help predict the relationship between plasma concentration and electrophysiological effects. nih.gov
Artificial Intelligence in ECG Analysis: A proof-of-concept study demonstrated that a deep learning model analyzing surface ECGs was superior to standard QTc interval measurements for predicting dofetilide plasma concentrations. plos.org Developing similar AI-driven models for preclinical studies of this compound could offer a more nuanced, non-invasive method for assessing its cardiac effects in vivo.
Genetically Modified Models: Following the use of MATE1 knockout mice to elucidate dofetilide's transport mechanism, similar models could be employed to investigate the specific transporters involved in the disposition of this compound. mdpi.com
Application in Chemical Biology as Probes or Tools
The high selectivity of dofetilide for the IKr channel makes it an excellent scaffold for designing chemical tools. fda.govmdedge.com this compound could be further developed for such applications.
Future opportunities include:
High-Affinity IKr Probes: If this compound demonstrates high and specific affinity for the IKr channel, it could serve as a valuable pharmacological probe to study channel function and regulation in native tissues and expression systems.
Development of Imaging Agents: The structure of this compound could be modified to incorporate reporter tags, such as fluorescent dyes or positron-emitting isotopes. Such derivatives would enable direct visualization of IKr channel distribution, density, and trafficking within cells and tissues, providing powerful tools for basic research.
Photo-Affinity Labeling: The synthesis of an this compound analog containing a photo-reactive group could be pursued. This would allow for covalent labeling of the IKr channel upon UV irradiation, facilitating the identification and characterization of the drug's precise binding site and the study of interacting proteins. The versatile nature of the sulfonamide group lends itself to such chemical modifications. nih.gov
Design and Synthesis of Next-Generation Analogs for Research
Systematic modification of the this compound structure is a crucial step to probe structure-activity relationships (SAR) and develop compounds with tailored properties for research purposes. The synthesis of sulfonamides is a well-established process, often involving the reaction of amines with sulfonyl chlorides, providing a clear path for creating a library of analogs. nih.govmdpi.com
Future synthetic chemistry efforts could explore the modifications outlined in the table below.
| Proposed Modification | Scientific Rationale | Potential Research Application |
| Asymmetric Substitution | Replace one bis(methylsulfonyl)amino group with the original methanesulfonamido group found in dofetilide. nih.govpharmacompass.com | To dissect the specific contribution of each bis(methylsulfonyl)amino group to binding affinity and selectivity, clarifying the SAR. |
| Linker Chain Variation | Alter the length and rigidity of the ether-amine linker connecting the two phenyl rings. | To optimize the molecule's spatial conformation for ideal interaction with the IKr channel binding pocket. |
| Aromatic Ring Substitution | Introduce small, electron-withdrawing or -donating groups (e.g., fluorine, methoxy) onto the phenyl rings. | To modulate the electronic properties and metabolic stability of the compound, potentially enhancing target affinity and pharmacokinetic profile. |
| N-Alkyl Group Modification | Replace the N-methyl group with other small alkyl or functionalized groups. nih.gov | To investigate the role of the tertiary amine in target binding and to potentially introduce vectors for conjugation (e.g., for probes). |
This table is based on established principles of medicinal chemistry and is for illustrative purposes.
Opportunities for Collaborative and Interdisciplinary Research Initiatives
The multifaceted research required to fully characterize this compound and its analogs necessitates a collaborative approach.
Key opportunities for collaboration include:
Chemistry and Pharmacology Partnerships: Medicinal chemists are needed to design and synthesize novel analogs nih.govusm.edu, while electrophysiologists and pharmacologists are essential for performing in-vitro and in-vivo screening to determine the functional consequences of these chemical modifications.
Integration with Computational Biology: Collaborations with computational biologists can enable molecular docking studies to predict how this compound and its derivatives bind to the IKr channel. nih.gov This synergy can guide more rational drug design and prioritize synthetic efforts.
Academia-Industry Alliances: Partnering with biotechnology companies or pharmaceutical firms that specialize in ion channel drug discovery or advanced preclinical modeling (such as hiPSC-CM platforms) can accelerate the research and development process.
Consortia for Tool Development: Forming a consortium of researchers from different fields (e.g., chemical biology, imaging, cardiology) could facilitate the development of this compound-based probes and tools for broader use by the scientific community, fostering new approaches to studying ion channel biology. frontiersin.org
Q & A
Q. What is the primary electrophysiological mechanism of N,N'-Dimethylsulfonyl Dofetilide in cardiac studies?
this compound acts as a selective blocker of the hERG (KV11.1) potassium channel, inhibiting the rapid delayed-rectifier K⁺ current (IKr). This prolongs the cardiac action potential duration (APD), a hallmark of class III antiarrhythmic agents. Experimental validation in rabbit ventricular myocytes shows APD prolongation at concentrations as low as 7.5 nM, with no arrhythmias observed below 100 nM .
Q. What in vitro models are recommended for studying its effects on cardiac repolarization?
The isolated Langendorff-perfused rabbit heart model is widely used. Parameters such as monophasic action potential duration at 90% repolarization (MAPD90) and ventricular effective refractory period (VERP) are measured at varying cycle lengths (e.g., 200–500 ms). Computer simulations (e.g., LabHEART software) complement experimental data by modeling APD90 under IKr and IKs blockade .
Q. How is the purity of this compound validated for pharmacological studies?
Purity (≥99%) is confirmed via gas–liquid chromatography (GLC) or high-performance liquid chromatography (HPLC). Distillation range (164.5–167.5°C) and solvent compatibility (e.g., miscibility with water and organic solvents) are critical quality controls, as per USP standards for related sulfonamide compounds .
Advanced Research Questions
Q. How should researchers design concentration-response experiments to determine IC₅₀ values?
- Experimental Protocol : Use cumulative dosing (e.g., 7.5–100 nM) in isolated heart models. Measure effects 15 minutes post-administration to ensure steady-state conditions.
- Data Analysis : IC₅₀ is calculated using nonlinear regression of concentration–response curves. For this compound, the IC₅₀ for VERP inhibition is 15 nM at a cycle length of 500 ms .
- Validation : Cross-validate with computational models (e.g., LabHEART simulations of IKr blockade) to reconcile in vitro and in silico results .
Q. How can contradictory findings about its role in Na⁺/Ca²⁺ exchanger (NCX) activation be resolved?
Recent studies suggest dual mechanisms:
- Primary Mechanism : K⁺ channel blockade dominates at therapeutic concentrations (e.g., 7.5 nM).
- Secondary Mechanism : NCX activation may occur at higher concentrations or under ischemic conditions. Methodology : Use patch-clamp electrophysiology to isolate IKr and NCX currents. Validate with fluorescence-based Ca²⁺ flux assays in cardiomyocytes .
Q. What statistical methods address QTc prolongation variability in clinical trials?
- Approach : Apply repeated-measures ANOVA with Bonferroni correction for multiple comparisons. Baseline QTc (448.9 ± 33.2 msec) vs. post-dose intervals (e.g., 464.5 ± 43.1 msec after first dose) are analyzed for significance (p < 0.05).
- Risk Mitigation : Exclude subjects with baseline QTc >460 msec to reduce torsade de pointes risk .
Q. How do synthesis methods ensure structural fidelity for dimethylsulfonyl derivatives?
- Key Steps : React methanesulfonamide intermediates with halogenated aromatic precursors under basic conditions (e.g., triethylamine).
- Purification : Use recrystallization or column chromatography to isolate the final product. Intermediate validation via NMR and mass spectrometry ensures correct functional group incorporation .
Data Contradiction Analysis
Q. Why do efficacy outcomes (e.g., cardioversion success) vary between preclinical and clinical studies?
- Preclinical Data : In rabbit models, 7.5 nM achieves APD prolongation without arrhythmias.
- Clinical Data : Human trials show 58% cardioversion success but 1.6% torsade de pointes incidence. Resolution : Species-specific differences in hERG expression and metabolic clearance require dose adjustments. Human-derived induced pluripotent stem cell (iPSC) cardiomyocytes are recommended for translational studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
